(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid
CAS No.: 32667-89-3
Cat. No.: VC15897975
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32667-89-3 |
|---|---|
| Molecular Formula | C16H16N2O4 |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | (2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
| Standard InChI Key | MDBKOWLNEJOEAD-ZDUSSCGKSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)N[C@@H](CC(=O)N)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O |
Introduction
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is a complex organic compound with a molecular formula of C16H16N2O4 and a molecular weight of 300.31 g/mol. Its IUPAC name is (2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid, and it is classified as an amino acid derivative due to the presence of both amino and acetamido functional groups. This compound is recognized for its potential applications in various scientific fields, particularly in chemistry and biology.
Structural Features
The molecular structure of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid features a naphthalene ring, an amino group, and an acetamido group. These structural elements contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O4 |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | (2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid |
| InChI Key | MDBKOWLNEJOEAD-ZDUSSCGKSA-N |
Synthesis
The synthesis of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid typically involves several steps. A common synthetic route begins with naphthalen-1-yl acetic acid, which undergoes a reaction with an amino acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like carbonyldiimidazole to facilitate the formation of the desired product.
Biological Interactions and Applications
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid can interact with specific molecular targets within biological systems, such as proteins or enzymes, altering their activity. This interaction is crucial for understanding its role in biochemical pathways and potential therapeutic applications. The compound is often utilized in research settings as a building block in organic synthesis and to study biological interactions.
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